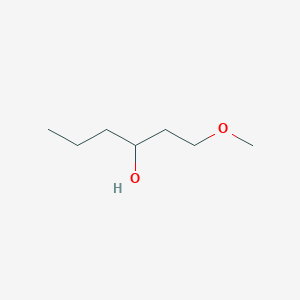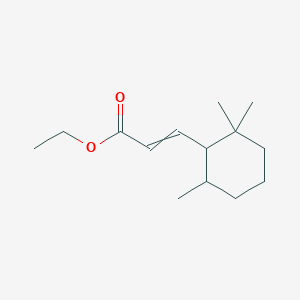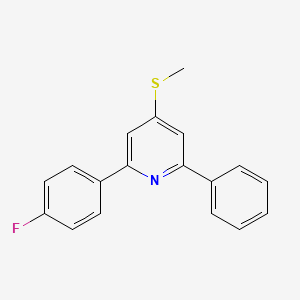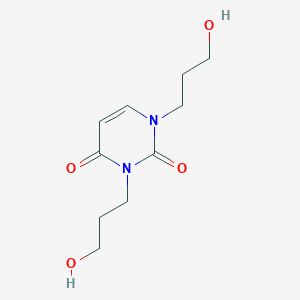
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C18H27NO7. It is a derivative of pyridine-2,6-dicarboxylate, which is known for its coordination chemistry and potential applications in various fields. This compound is characterized by the presence of two hydroxyethyl groups and an octyloxy group attached to the pyridine ring, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with 2-hydroxyethyl alcohol and octyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkoxy or aryloxy derivatives.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate involves its ability to chelate metal ions through its pyridine and carboxylate groups. This chelation can enhance the stability and solubility of metal complexes, making them more effective in various applications. The hydroxyethyl and octyloxy groups can also interact with biological membranes, potentially leading to antimicrobial and antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxylic acid: The parent compound, known for its coordination chemistry and biological activity.
Bis(2-hydroxyethyl) terephthalate: A similar compound with two hydroxyethyl groups but a different aromatic core.
4-(Octyloxy)pyridine-2,6-dicarboxylic acid: A derivative with an octyloxy group but lacking the hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is unique due to the combination of hydroxyethyl and octyloxy groups attached to the pyridine-2,6-dicarboxylate core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
138398-99-9 |
|---|---|
Fórmula molecular |
C19H29NO7 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl) 4-octoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO7/c1-2-3-4-5-6-7-10-25-15-13-16(18(23)26-11-8-21)20-17(14-15)19(24)27-12-9-22/h13-14,21-22H,2-12H2,1H3 |
Clave InChI |
PGQVBLNQGOOQPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=NC(=C1)C(=O)OCCO)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


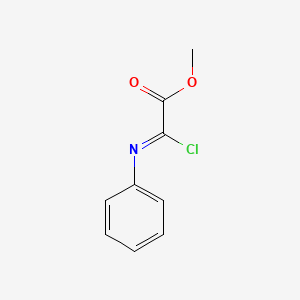
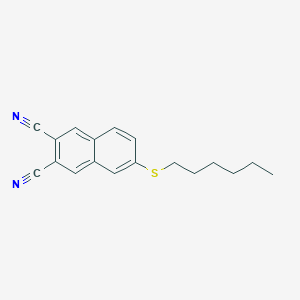

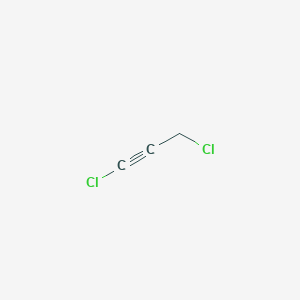
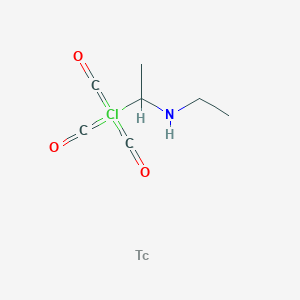
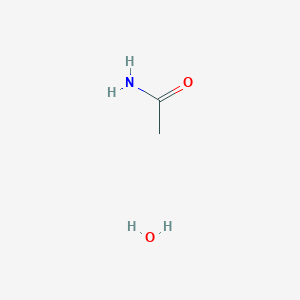
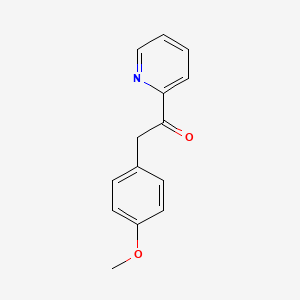
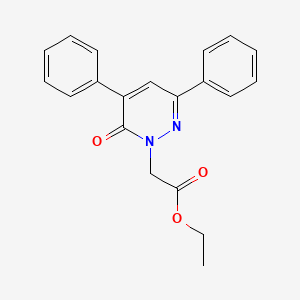
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
